Ethyl 4-hydroxybenzofuran-2-carboxylate
Description
Historical Context and Structural Significance of Benzofuran (B130515) Derivatives in Drug Discovery
The journey of benzofuran in the realm of medicine is rich and varied. Naturally occurring benzofuran derivatives have been isolated from various plant species and have been used in traditional medicine for centuries. The structural simplicity of the benzofuran nucleus, combined with its ability to be readily functionalized at various positions, has made it an attractive target for synthetic chemists. This versatility allows for the fine-tuning of its physicochemical and pharmacokinetic properties, enabling the design of potent and selective drug candidates.
The significance of the benzofuran scaffold lies in its ability to interact with a wide array of biological targets. This promiscuous binding capability is attributed to the electronic properties of the fused ring system and the potential for hydrogen bonding and other non-covalent interactions. Consequently, benzofuran derivatives have been found to exhibit a wide spectrum of pharmacological activities, including but not limited to:
Antimicrobial activity: Exhibiting efficacy against various bacterial and fungal strains. nih.gov
Antitumor activity: Demonstrating cytotoxic effects against several cancer cell lines. nih.govnih.gov
Anti-inflammatory properties: Modulating inflammatory pathways. nih.gov
Antiviral activity: Showing potential in combating viral infections.
The structural diversity of bioactive benzofuran derivatives is vast, with modifications on both the benzene (B151609) and furan (B31954) rings leading to a multitude of compounds with distinct biological profiles. This inherent "drug-like" nature of the benzofuran core continues to inspire the development of new synthetic methodologies and the exploration of its therapeutic potential.
Overview of Ethyl 4-hydroxybenzofuran-2-carboxylate as a Key Representative for Advanced Research
Within the expansive family of benzofuran derivatives, this compound stands out as a molecule of significant interest for several reasons. The presence of a hydroxyl group at the 4-position and a carboxylate ester at the 2-position provides strategic points for further chemical modification, making it a valuable building block in the synthesis of more complex molecules.
While specific research on this compound is not extensively documented in publicly available literature, the study of its close analogs provides valuable insights into its potential. For instance, derivatives of 4-hydroxybenzofuran-2-carboxylic acid have been investigated for their biological activities, particularly as potent anti-tumor agents. nih.gov The synthesis of a closely related compound, Ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate, has been described through multiple pathways, highlighting the chemical accessibility of this class of compounds.
One reported synthetic method involves the dehydrogenation of ethyl 3-methyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylate using N-bromosuccinimide and 2,2′-azobisisobutyronitrile to yield Ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate. researchgate.net Another approach starts from 2,6-dihydroxyacetophenone, which is reacted with ethyl bromoacetate (B1195939) and potassium carbonate to form Ethyl(2-acetyl-3-hydroxyphenoxy)acetate. This intermediate is then treated with sodium ethoxide to yield Ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate. google.com
The following table summarizes the key reactants and products in a representative synthesis of a 4-hydroxybenzofuran-2-carboxylate derivative:
| Reactant | Reagent(s) | Product |
| 2,6-dihydroxyacetophenone | Ethyl bromoacetate, Potassium carbonate | Ethyl(2-acetyl-3-hydroxyphenoxy)acetate |
| Ethyl(2-acetyl-3-hydroxyphenoxy)acetate | Sodium ethoxide | Ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate |
The exploration of this compound and its derivatives is a promising avenue for the discovery of new therapeutic agents. Its structural features suggest a high potential for derivatization and the generation of compound libraries for screening against various diseases. Further research into the synthesis, chemical properties, and biological evaluation of this specific molecule is warranted to fully unlock its potential in medicinal chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-hydroxy-1-benzofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-2-14-11(13)10-6-7-8(12)4-3-5-9(7)15-10/h3-6,12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWIULPBTBGHEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC=C2O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70560964 | |
| Record name | Ethyl 4-hydroxy-1-benzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70560964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127724-14-5 | |
| Record name | Ethyl 4-hydroxy-1-benzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70560964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization Pathways of Ethyl 4 Hydroxybenzofuran 2 Carboxylate
Modifications at the 4-Hydroxyl Position
The phenolic hydroxyl group at the C4 position is a primary site for derivatization, readily undergoing reactions typical of phenols to yield a variety of O-substituted derivatives.
Etherification: The hydroxyl group can be converted into an ether through reactions like the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a suitable base (e.g., sodium hydride, potassium carbonate) to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide. This pathway allows for the introduction of a diverse range of alkyl and aryl groups at the 4-position. For instance, methylation can be achieved using reagents like dimethyl sulfate (B86663) or methyl iodide. google.comresearchgate.net
Esterification: The hydroxyl group can also be acylated to form esters. This can be accomplished by reacting the parent compound with acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine, triethylamine). This reaction attaches an acyl group to the C4 oxygen, yielding 4-acyloxybenzofuran derivatives.
Table 1: Representative Etherification and Esterification Reactions
| Reaction Type | Reagent | Product Class |
|---|---|---|
| Etherification | Alkyl Halide (R-X) + Base (e.g., K₂CO₃) | Ethyl 4-alkoxybenzofuran-2-carboxylate |
| Etherification | Dimethyl Sulfate + Base | Ethyl 4-methoxybenzofuran-2-carboxylate |
| Esterification | Acyl Chloride (RCOCl) + Base (e.g., Pyridine) | Ethyl 4-acyloxybenzofuran-2-carboxylate |
The synthesis of O-substituted derivatives via the reactions described above is a key strategy for modifying the properties of the parent molecule. The conversion of the hydroxyl group to an ether or ester can alter its solubility, electronic properties, and steric profile. These modifications are crucial in the development of new compounds with specific biological or material science applications. For example, the synthesis of 4-methoxybenzofuran (B8762342) derivatives has been reported in the literature as a common derivatization pathway for related structures. google.comresearchgate.net
Transformations of the Ethyl Carboxylate Moiety
The ethyl ester at the C2 position is another key functional group that can be readily transformed into other functionalities, such as carboxylic acids, amides, and hydrazides.
The ethyl ester can be hydrolyzed to the corresponding 4-hydroxybenzofuran-2-carboxylic acid under either acidic or basic conditions. libretexts.orglibretexts.org
Acid-Catalyzed Hydrolysis: This is a reversible reaction, typically carried out by heating the ester in an aqueous solution with a strong acid like sulfuric acid or hydrochloric acid. chemguide.co.uk To drive the equilibrium towards the carboxylic acid, a large excess of water is used. chemguide.co.uk
Base-Mediated Hydrolysis (Saponification): This is an irreversible process and is generally the preferred method for ester hydrolysis. chemguide.co.uk The reaction involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The initial product is the carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid. libretexts.org This method is often high-yielding and avoids the equilibrium limitations of acid hydrolysis. Several benzofuran (B130515) esters have been successfully hydrolyzed to their corresponding acids using alkaline conditions. google.com
Amides: While direct reaction of the ethyl ester with amines (aminolysis) to form amides is possible, it often requires high temperatures and pressures. A more common and efficient method involves a two-step process: first, the ester is hydrolyzed to the carboxylic acid as described above. The resulting carboxylic acid is then coupled with a primary or secondary amine. To facilitate this coupling, the carboxylic acid is typically "activated" by converting it into a more reactive intermediate, such as an acid chloride (using thionyl chloride or oxalyl chloride) or by using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.govnih.gov
Hydrazides: The synthesis of hydrazides from ethyl esters is generally straightforward. The reaction involves heating the ethyl ester with hydrazine (B178648) hydrate (B1144303) (H₂NNH₂·H₂O), often in an alcoholic solvent like ethanol (B145695). mdpi.com This nucleophilic acyl substitution reaction typically proceeds in good yield to produce 4-hydroxybenzofuran-2-carbohydrazide. This transformation is well-documented for structurally similar esters, such as ethyl p-hydroxybenzoate. chemmethod.comresearchgate.net
Table 2: Transformations of the Ethyl Carboxylate Group
| Transformation | Reagents | Intermediate/Product |
|---|---|---|
| Hydrolysis | NaOH or KOH (aq), then H₃O⁺ | 4-Hydroxybenzofuran-2-carboxylic acid |
| Amide Formation | 1. NaOH (hydrolysis) 2. SOCl₂ 3. R₂NH | 4-Hydroxy-N,N-disubstituted-benzofuran-2-carboxamide |
Electrophilic and Nucleophilic Substitutions on the Benzofuran Ring System
Electrophilic aromatic substitution (SEAr) is a key reaction for functionalizing the benzene (B151609) portion of the benzofuran ring. wikipedia.org The regioselectivity of this reaction is governed by the directing effects of the existing substituents. The 4-hydroxyl group is a powerful activating group and an ortho, para-director. The 2-ethyl carboxylate group is a deactivating group and a meta-director.
The available positions for substitution are C5, C6, and C7.
The hydroxyl group strongly activates the ortho (C5) and para (C6) positions.
The carboxylate group deactivates the ring and directs incoming electrophiles to the meta positions (C5 and C7).
The combined influence of these two groups makes the C5 position the most probable site for electrophilic attack, as it is activated by the hydroxyl group (ortho) and directed by the carboxylate group (meta). Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For example, nitration using nitric acid and sulfuric acid would be expected to yield Ethyl 5-nitro-4-hydroxybenzofuran-2-carboxylate. Similarly, bromination with Br₂ and a Lewis acid catalyst would likely produce Ethyl 5-bromo-4-hydroxybenzofuran-2-carboxylate. Studies on related 5-hydroxybenzofuran systems have shown that electrophilic substitution, such as bromination, indeed occurs at the position ortho to the activating hydroxyl group. nih.gov
Nucleophilic aromatic substitution on the benzofuran ring of this molecule is generally unfavorable. The ring system is electron-rich due to the influence of the furan (B31954) oxygen and the phenolic hydroxyl group, which disfavors attack by nucleophiles. Such reactions typically require the presence of strong electron-withdrawing groups (like a nitro group) and a good leaving group on the ring, which are absent in the parent compound.
Rational Design and Synthesis of Hybrid Molecules Incorporating Benzofuran-2-carboxylate Fragments
The strategic design and synthesis of hybrid molecules that incorporate the ethyl 4-hydroxybenzofuran-2-carboxylate scaffold represent a promising avenue in medicinal chemistry. This approach, known as molecular hybridization, involves covalently linking two or more pharmacophores to create a single molecule with potentially enhanced biological activity, a broader spectrum of action, or a better selectivity profile compared to the individual components. The this compound core is an attractive starting point for such strategies due to the presence of two key functional groups amenable to chemical modification: the phenolic hydroxyl group at the 4-position and the ethyl ester at the 2-position.
The synthesis of these hybrid molecules typically involves a multi-step approach. The this compound core itself is generally synthesized from appropriately substituted salicylaldehydes and α-haloesters. niscair.res.in Once this core is obtained, the derivatization pathways diverge to modify the hydroxyl and/or the carboxylate functionalities.
A common strategy for derivatizing the ethyl ester at the 2-position is its initial hydrolysis to the corresponding carboxylic acid. This is typically achieved by refluxing the ester with a base such as potassium hydroxide in an alcoholic solvent. niscair.res.in The resulting benzofuran-2-carboxylic acid is a versatile intermediate for the synthesis of a wide array of hybrid molecules. For instance, it can be coupled with various amines to form amide bonds, a common linkage in many biologically active compounds. This amide bond formation can be facilitated by standard coupling reagents.
Another key derivatization pathway involves the phenolic hydroxyl group at the 4-position. This group can be readily alkylated or acylated to introduce a variety of substituents. For example, O-alkylation with different alkyl or aryl halides in the presence of a base can be used to introduce linker chains of varying lengths and compositions. These linkers can then be further functionalized to attach another pharmacophore.
A notable example of creating hybrid molecules from a benzofuran-2-carboxylate scaffold involves the synthesis of 1,2,3-triazole hybrids. niscair.res.in While this specific study did not start with this compound, the synthetic strategy is highly relevant. It involves the conversion of the benzofuran-2-carboxylic acid to a propargyl ester, which can then undergo a copper-catalyzed azide-alkyne cycloaddition (click chemistry) with various organic azides. This approach allows for the efficient and modular synthesis of a library of hybrid molecules. The resulting 1,2,3-triazole ring is not just a linker but can also contribute to the biological activity of the final compound. For instance, certain benzofuran-2-carboxylate 1,2,3-triazole hybrids have shown promising antimicrobial activity. niscair.res.in
The following table summarizes some potential derivatization reactions of the this compound scaffold, based on established chemical transformations of similar benzofuran derivatives, to generate hybrid molecules.
| Starting Material | Reagents and Conditions | Product Type | Potential Hybrid Moiety |
| This compound | 1. KOH, Ethanol, Reflux2. Amine, Coupling Agent (e.g., EDC, HOBt) | 4-Hydroxybenzofuran-2-carboxamide | Bioactive amine-containing pharmacophore |
| This compound | Alkyl halide (R-X), Base (e.g., K2CO3), Acetone, Reflux | Ethyl 4-(alkoxy)benzofuran-2-carboxylate | Pharmacophore attached via an ether linkage |
| 4-Hydroxybenzofuran-2-carboxylic acid | Propargyl alcohol, SOCl2, then Triethylamine | Prop-2-yn-1-yl 4-hydroxybenzofuran-2-carboxylate | Azide-containing pharmacophore (via click chemistry) |
The rational design and synthesis of such hybrid molecules are often guided by computational studies, such as molecular docking, to predict the binding affinity and mode of interaction of the designed compounds with their biological targets. This in-silico screening helps in prioritizing the synthesis of the most promising candidates, thereby streamlining the drug discovery process. The synthesized hybrid molecules are then subjected to in-vitro and in-vivo biological evaluations to assess their activity, selectivity, and potential as therapeutic agents.
Advanced Spectroscopic Characterization for Structural Elucidation of Benzofuran 2 Carboxylate Derivatives
Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by mapping the carbon and hydrogen framework. For Ethyl 4-hydroxybenzofuran-2-carboxylate, both ¹H NMR and ¹³C NMR spectroscopy provide critical data for structural confirmation.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the benzofuran (B130515) ring system typically appear in the downfield region (δ 6.5-8.0 ppm). The single proton on the furan (B31954) ring is anticipated to be a singlet. The three protons on the benzene (B151609) ring will show a characteristic splitting pattern based on their coupling with each other. The ethyl ester group will present as a quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling. The hydroxyl (-OH) proton will likely appear as a broad singlet, and its chemical shift can be variable.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of δ 159-165 ppm. The aromatic and furan ring carbons would produce a series of signals between δ 105-160 ppm. The methylene carbon of the ethyl group is anticipated around δ 61 ppm, while the methyl carbon will appear further upfield around δ 14 ppm.
Expected ¹H NMR Data for this compound:
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.70 | s | 1H | H-3 (furan ring) |
| ~7.40 | d | 1H | Aromatic H |
| ~7.20 | t | 1H | Aromatic H |
| ~6.75 | d | 1H | Aromatic H |
| ~5.50 | s (broad) | 1H | -OH |
| 4.43 | q | 2H | -OCH₂CH₃ |
| 1.42 | t | 3H | -OCH₂CH₃ |
Expected ¹³C NMR Data for this compound:
| Chemical Shift (δ) (ppm) | Assignment |
|---|---|
| ~159.7 | C=O (ester) |
| ~157.0 | Aromatic C-O |
| ~153.9 | Aromatic C-OH |
| ~144.5 | Aromatic C |
| ~128.6 | Aromatic CH |
| ~118.3 | Aromatic CH |
| ~111.9 | Aromatic C |
| ~105.7 | Aromatic CH |
| ~104.9 | Furan C-H |
| 61.5 | -OCH₂CH₃ |
| 14.4 | -OCH₂CH₃ |
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula.
For this compound (C₁₁H₁₀O₄), the expected exact mass can be calculated. The observation of the molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺) in the mass spectrum that matches this calculated value confirms the molecular formula.
Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) or the entire ester group. For this specific molecule, fragmentation of the benzofuran ring system can also occur, leading to characteristic fragment ions that help to piece together the molecular structure.
Expected Mass Spectrometry Data for this compound:
| m/z | Interpretation |
|---|---|
| 206.0579 | [M]⁺: Molecular Ion (Calculated for C₁₁H₁₀O₄) |
| 178 | [M - C₂H₄]⁺: Loss of ethylene |
| 161 | [M - OCH₂CH₃]⁺: Loss of ethoxy radical |
| 133 | [M - COOCH₂CH₃]⁺: Loss of carbethoxy group |
Infrared (IR) Spectroscopy in Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group vibrates at a characteristic frequency, resulting in a unique absorption band in the IR spectrum.
The IR spectrum of this compound is expected to show several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group. A strong, sharp absorption around 1700-1730 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of the ester group. The C-O stretching vibrations of the ester and the furan ring are expected in the 1000-1300 cm⁻¹ region. Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ range, and aromatic C-H stretching will be observed around 3000-3100 cm⁻¹.
Expected Infrared (IR) Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3200-3600 (broad) | O-H stretch | Phenolic -OH |
| 3000-3100 | C-H stretch | Aromatic |
| 2850-2980 | C-H stretch | Aliphatic (ethyl group) |
| 1700-1730 (strong) | C=O stretch | Ester |
| 1450-1600 | C=C stretch | Aromatic/Furan ring |
| 1000-1300 | C-O stretch | Ester and ether |
Elemental Analysis for Stoichiometric Verification and Purity Assessment
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, and oxygen) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula (C₁₁H₁₀O₄). A close agreement between the found and calculated values provides strong evidence for the assigned molecular formula and serves as a crucial check of the compound's purity.
For a pure sample of this compound, the elemental analysis should yield results that are within ±0.4% of the theoretical values.
Theoretical Elemental Composition of this compound (C₁₁H₁₀O₄):
| Element | Calculated Percentage (%) |
|---|---|
| Carbon (C) | 64.07 |
| Hydrogen (H) | 4.89 |
| Oxygen (O) | 31.04 |
Computational Chemistry and in Silico Approaches for Benzofuran 2 Carboxylate Research
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of benzofuran (B130515) derivatives. rsc.orgresearchgate.net These methods are used to calculate optimized geometric parameters, vibrational frequencies, and electronic properties, which are crucial for predicting a molecule's reactivity and stability. researchgate.net
Studies on related benzofuran structures, such as 1-benzofuran-2-carboxylic acid and 2-phenylbenzofuran, have successfully employed DFT methods like B3LYP and GGA-PBE with basis sets such as 6-31G(d,p) to determine ground-state geometries. researchgate.netphyschemres.org The calculated bond lengths and angles from these studies show good agreement with experimental data obtained from X-ray diffraction, validating the accuracy of the theoretical models. researchgate.netphyschemres.org
Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity. For instance, in various benzofuran derivatives, the charge-transfer excitation often corresponds to the HOMO→LUMO transition. nih.gov Analysis of the molecular electrostatic potential (MEP) map further helps in identifying the electron-rich and electron-deficient regions of the molecule, which are indicative of sites prone to electrophilic and nucleophilic attack, respectively. researchgate.net
| Descriptor | Typical Value/Observation | Significance | Reference |
|---|---|---|---|
| HOMO Energy | -6.0 to -7.0 eV | Electron-donating ability | researchgate.net |
| LUMO Energy | -1.5 to -2.5 eV | Electron-accepting ability | researchgate.net |
| HOMO-LUMO Gap (EGAP) | ~4.5 eV | Chemical reactivity and stability | nih.gov |
| Dihedral Angle (Benzofuran-Phenyl) | ~0.27° - 0.29° | Indicates pseudo-planar geometry | physchemres.org |
Molecular Docking Studies for Ligand-Receptor Interaction Profiling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In drug discovery, it is extensively used to predict the binding mode and affinity of a small molecule ligand, such as a benzofuran-2-carboxylate derivative, within the active site of a target protein. researchgate.nettandfonline.com
Numerous studies have applied molecular docking to investigate the interaction of benzofuran derivatives with various biological targets, including enzymes like epidermal growth factor receptor tyrosine kinase (EGFR-TK), PI3K, VEGFR-2, and tubulin. researchgate.nettandfonline.comnih.govnih.gov These studies typically use software like AutoDock Vina or the Molecular Operating Environment (MOE) to perform the simulations. researchgate.netresearchgate.net The results are evaluated based on a scoring function that estimates the binding energy (often in kcal/mol), with lower values indicating a more favorable interaction. researchgate.net
For example, docking studies of benzofuran-aminoquinazoline hybrids into the ATP binding site of EGFR revealed key interactions, suggesting a binding mode similar to the known inhibitor Gefitinib. tandfonline.com Similarly, new benzofuran derivatives have been docked into the colchicine (B1669291) binding site of tubulin, with the docking scores confirming favorable interactions that support their potential as tubulin polymerization inhibitors. nih.govmdpi.com The analysis of docked poses allows for the identification of specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with amino acid residues in the active site, providing a structural basis for the observed biological activity. nih.gov
| Benzofuran Derivative Class | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Benzofuran-aminoquinazolines | EGFR-TK | Not specified | Binds in ATP site like Gefitinib | tandfonline.com |
| Benzofuran-2-ylethylidene aniline | Tubulin (Colchicine site) | Not specified (Good fit) | - | nih.gov |
| Benzofuranyl thiosemicarbazone | PI3K & VEGFR-2 | Not specified (Dual inhibitory effect) | - | nih.gov |
| Substituted Benzofurans | Antibacterial Target (1aj6) | -6.9 to -10.4 | - | researchgate.net |
Molecular Dynamics Simulations for Conformational Sampling and Binding Stability Analysis
Molecular dynamics (MD) simulations are computational methods that analyze the physical movements of atoms and molecules over time. For benzofuran-2-carboxylate research, MD simulations provide valuable insights into the dynamic behavior of ligand-receptor complexes, assessing their stability and the persistence of key interactions identified through molecular docking. nih.gov
MD simulations, often performed using software packages like GROMACS, can track the trajectory of a benzofuran derivative within a protein's binding site over a period of nanoseconds. nih.gov Key analyses performed on the simulation trajectory include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD profile over the simulation time suggests that the complex has reached equilibrium and the ligand remains stably bound in the active site. nih.gov
For instance, MD simulations were used to confirm the stability of benzofuran-1,3,4-oxadiazole derivatives in the active site of the M. tuberculosis Pks13 enzyme. The simulations, running for 250 ns, showed that the predicted bioactive compounds demonstrated stable binding within the enzyme's active site. nih.gov Such studies provide a more realistic and dynamic picture of the binding event than static docking poses, helping to validate potential drug candidates by confirming that crucial interactions are maintained over time. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Property Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. derpharmachemica.com By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of newly designed, unsynthesized analogues. physchemres.org
For benzofuran derivatives, 2D and 3D-QSAR studies have been successfully conducted. nih.govscholarsresearchlibrary.com In a typical study, a dataset of related benzofuran compounds with known biological activities (e.g., IC50 values) is used. derpharmachemica.com Various molecular descriptors—such as electronic, steric, hydrophobic, and topological properties—are calculated for each molecule. Statistical methods like Partial Least Squares (PLS) or Best Multiple Linear Regression (BMLR) are then employed to build a predictive model. derpharmachemica.comnih.gov
The statistical significance of a QSAR model is assessed using parameters like the squared correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive correlation coefficient (pred_r²). derpharmachemica.com For example, a QSAR analysis on arylbenzofuran derivatives as histamine (B1213489) H3-receptor antagonists generated a statistically significant model with an r² of 0.8662 and a q² of 0.6029. derpharmachemica.com The resulting models can highlight which molecular features are positively or negatively correlated with activity, thereby guiding the structural modification of compounds like Ethyl 4-hydroxybenzofuran-2-carboxylate to improve their biological profile. scholarsresearchlibrary.com
| Parameter | Value | Description | Reference |
|---|---|---|---|
| r² (Squared Correlation Coefficient) | 0.8662 | Measures the goodness of fit of the model. | derpharmachemica.com |
| q² (Cross-validated r²) | 0.6029 | Measures the internal predictive ability of the model. | derpharmachemica.com |
| pred_r² (Predictive r² for external test set) | 0.3940 | Measures the external predictive ability of the model. | derpharmachemica.com |
| F-test value | 21.103 | Assesses the statistical significance of the regression model. | nih.gov |
Biological Activities and Mechanistic Insights of Ethyl 4 Hydroxybenzofuran 2 Carboxylate and Analogues
Enzyme Inhibition Potentials and Target Interactions
Analogues of Ethyl 4-hydroxybenzofuran-2-carboxylate, particularly those sharing the benzofuran-2-carboxylic acid core, have been investigated for their ability to inhibit a range of enzymes critical to various pathological processes.
Inhibition of the Mammalian 5-Lipoxygenase Enzyme System
The 5-lipoxygenase (5-LO) enzyme is a key player in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation. nih.gov Inhibition of this enzyme is a therapeutic strategy for inflammatory diseases. nih.gov Studies on analogues of this compound, specifically 2-substituted benzofuran (B130515) hydroxamic acids, have demonstrated their potential as potent 5-LO inhibitors. These compounds were designed as rigid analogues of known inhibitors. nih.gov Research has shown that incorporating lipophilic substituents near the 2-position of the benzofuran nucleus can increase inhibitory potency. nih.gov Some of the most potent compounds in this series exhibited IC50 values in the nanomolar range. nih.gov
Table 1: 5-Lipoxygenase Inhibitory Activity of Benzofuran Analogues
| Compound | Structure | IC50 (nM) |
|---|---|---|
| N-hydroxy-N-[1-(2-phenyl-5-benzofuranyl)-ethyl]furancarboxamide | Analogue with furan (B31954) carboxamide group | 40 |
This table presents the in vitro 5-lipoxygenase inhibitory activities of potent benzofuran hydroxamic acid analogues. nih.gov
Alpha-Glucosidase Inhibitory Activity and Kinetic Mechanisms
Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is an established approach for managing type 2 diabetes by controlling postprandial hyperglycemia. scielo.brnih.gov While direct studies on this compound are limited, various heterocyclic compounds containing scaffolds structurally related to its components have shown significant α-glucosidase inhibitory activity. For instance, novel 4-hydroxyquinolinone-hydrazone derivatives have been synthesized and shown to exhibit good α-glucosidase inhibition, with IC50 values superior to the standard drug, acarbose (B1664774). nih.gov Kinetic studies of these analogues revealed their mode of inhibition, providing insights into their interaction with the enzyme's active site. nih.gov
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition
Acetylcholinesterase and butyrylcholinesterase are key enzymes in the cholinergic nervous system, and their inhibition is a primary strategy for the symptomatic treatment of Alzheimer's disease. semanticscholar.org Benzofuran-based compounds have been explored as potential cholinesterase inhibitors. For example, a series of tetrahydrofurobenzofuran O-carbamoyl phenols demonstrated potent inhibitory activity against both AChE and BChE, with some analogues showing IC50 values in the low nanomolar range. nih.gov The selectivity of these compounds for either AChE or BChE was found to be dependent on the N-substituted moiety of the carbamate (B1207046) group. nih.gov Quinoxaline derivatives, which are structurally distinct but also heterocyclic, have also shown potent AChE inhibitory activity. semanticscholar.org
Table 2: Cholinesterase Inhibition by Tetrahydrofurobenzofuran Analogues
| Compound Series | Target Enzyme | IC50 Range |
|---|---|---|
| O-carbamoyl phenols of tetrahydrofurobenzofuran | AChE | As low as 10 nM |
This table summarizes the potent in vitro inhibitory activities of tetrahydrofurobenzofuran analogues against human acetylcholinesterase and butyrylcholinesterase. nih.gov
Modulation of Other Key Biological Enzymes
Analogues of this compound have been evaluated against a variety of other enzymes implicated in different diseases.
DNA Gyrase B: This bacterial enzyme is a validated target for antibiotics due to its essential role in DNA replication and its absence in humans. nih.gov Benzofuran–pyrazole-based compounds have been identified as inhibitors of E. coli DNA gyrase B. One notable compound demonstrated an IC50 of 9.80 µM, which is comparable to the activity of ciprofloxacin, a well-known antibiotic. nih.gov
HIV-1 Protease: HIV-1 protease is a critical enzyme for the replication of the HIV virus, and its inhibition is a cornerstone of antiretroviral therapy. mdpi.com Benzofuran derivatives have been investigated as potential HIV-1 protease inhibitors. nih.gov A study on novel pyrazole (B372694) derivatives synthesized from 3-benzoylbenzofurans found that one of the most active compounds, 5f, inhibited HIV-1 protease with an IC50 value of 31.59 ± 3.83 μM. nih.gov Molecular docking studies suggested that this compound competitively binds to the active site of the enzyme. nih.gov
Pim-1 Kinase: Pim-1 is a serine/threonine kinase that has been implicated in the development of various cancers, making it an attractive target for cancer therapy. aacrjournals.orgnih.gov Fragment-based screening identified 5-bromobenzofuran-2-carboxylic acid as a Pim-1 kinase inhibitor with an IC50 of 8.1 µM. aacrjournals.org Structure-guided optimization of this fragment led to the discovery of significantly more potent inhibitors, with some compounds demonstrating IC50 values in the low nanomolar range (e.g., 0.001 µM). aacrjournals.orgnih.gov These potent analogues also showed inhibitory activity against the related Pim-2 kinase. aacrjournals.org
Carbonic Anhydrase: Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes. Certain isoforms, such as CA IX and XII, are associated with tumorigenesis and are considered anticancer targets. nih.gov A series of benzofuran-based carboxylic acid derivatives were evaluated for their inhibitory action against human CA isoforms. Several analogues acted as submicromolar inhibitors of hCA IX, with KI values as low as 0.56 µM, and displayed selectivity over other isoforms like hCA I and II. nih.gov
Table 3: Inhibition of Various Enzymes by Benzofuran Analogues
| Enzyme Target | Analogue Class | Most Potent Compound IC50 / Kᵢ |
|---|---|---|
| DNA Gyrase B (E. coli) | Benzofuran-pyrazole | 9.80 µM (IC50) |
| HIV-1 Protease | Benzofuran-pyrazole (5f) | 31.59 µM (IC50) |
| Pim-1 Kinase | 7-substituted-benzofuran-2-carboxylic acid | 0.001 µM (IC50) |
This table presents the inhibitory activities of various benzofuran analogues against a range of therapeutic enzyme targets. nih.govnih.govaacrjournals.orgnih.gov
Antimicrobial Efficacy and Structure-Activity Relationships
The development of new antimicrobial agents is crucial to combat the rise of drug-resistant pathogens. The benzofuran scaffold and related heterocyclic systems are being explored for their potential in this area.
Antibacterial Spectrum and Proposed Modes of Action
Various derivatives based on the benzofuran structure have been synthesized and screened for their antibacterial properties. Studies have shown that some hydrophobic benzofuran analogues exhibit favorable activity against bacteria such as Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. nih.gov For example, a series of ethyl 2-(N-(substituted-phenyl) sulfamoyl) thiazole-4-carboxylate derivatives were synthesized and evaluated for their antimicrobial activity. cbijournal.com Compounds featuring electron-withdrawing substituents showed promising inhibition against Bacillus subtilis. cbijournal.com The minimum inhibitory concentration (MIC) is a key measure of antibacterial efficacy. In one study, N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues were tested against extended-spectrum-β-lactamase (ESBL) producing E. coli, with some compounds showing significant zones of inhibition. mdpi.com The proposed modes of action for such compounds often involve the inhibition of essential bacterial enzymes, such as the previously mentioned DNA gyrase. nih.gov
Table 4: Antibacterial Activity of Thiazole (B1198619) Carboxylate Analogues against Bacillus subtilis
| Compound | Substituent Nature | MIC (µg/mL) |
|---|---|---|
| Analogue 4e | Electron-withdrawing | 62.5 |
| Analogue 4f | Electron-withdrawing | 62.5 |
| Analogue 4k | Electron-withdrawing | 62.5 |
This table shows the Minimum Inhibitory Concentration (MIC) for the most active ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate derivatives against the Gram-positive bacterium Bacillus subtilis. cbijournal.com
Antifungal Spectrum and Proposed Modes of Action
Benzofuran derivatives, including analogues of this compound, have demonstrated a broad spectrum of antifungal activity against various pathogenic fungi. Research has highlighted their efficacy against species such as Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. researchgate.netrsc.orgnih.gov For instance, certain benzofuran ketoxime derivatives have shown significant activity against C. albicans with Minimum Inhibitory Concentration (MIC) values ranging from 0.625 to 2.5 μg/mL. nih.gov The naturally occurring benzofuran, Cicerfuran, also exhibits antimicrobial properties with MIC values as low as 25 microg/ml. researchgate.net
The proposed mechanisms of action for the antifungal effects of benzofuran derivatives are multifaceted. One significant mode of action is the inhibition of fungal N-myristoyltransferase (NMT). researchgate.netnih.gov NMT is a crucial enzyme for the viability of pathogenic fungi like C. albicans, and its inhibition disrupts essential cellular processes. nih.gov Esters and amides of substituted 2-benzofurancarboxylic acids, such as ethyl 3-methyl-4-[3-(pyridin-3-ylmethylamino)propoxy]-1-benzofuran-2-carboxylate, have been identified as inhibitors of this enzyme. researchgate.net
Another proposed mechanism involves the disruption of intracellular calcium (Ca²⁺) homeostasis. The antiarrhythmic drug amiodarone, which is a benzofuran derivative, has been shown to mobilize intracellular Ca²⁺, a key factor in its fungicidal activity. researchgate.netsigmaaldrich.com This disruption of calcium signaling can lead to cell death. Furthermore, some benzofuran compounds, like the antibiotic griseofulvin, interfere with fungal mitosis by binding to polymerized microtubules, which disorients them and leads to the formation of multinucleated and stunted fungal hyphae. pharmacy180.com
Table 1: Antifungal Activity of Selected Benzofuran Derivatives
| Compound/Derivative Class | Fungal Strain(s) | Reported Activity (MIC) | Reference(s) |
|---|---|---|---|
| Benzofuran Ketoxime Derivatives | Candida albicans | 0.625-2.5 μg/mL | nih.gov |
| Benzofuran-thiazole/phenyl pyrazole conjugates | Candida albicans | High inhibition zones (30-40 mm) | rsc.org |
| Cicerfuran | Various filamentous fungi | As low as 25 µg/mL | researchgate.net |
| Fused benzofuran-coumarin-pyridine derivatives | Aspergillus fumigatus | 25 μg/mL | nih.gov |
| Fused benzofuran-coumarin-pyridine derivatives | Penicillium wortmanni | 100 μg/mL | nih.gov |
Structure-Activity Relationship (SAR) Studies for Optimal Antimicrobial Properties
Structure-activity relationship (SAR) studies on benzofuran-2-carboxylate analogues have provided valuable insights into the structural requirements for potent antimicrobial activity. These studies indicate that the biological activity is highly dependent on the nature and position of substituents on the benzofuran core. rsc.org
It has been observed that substitutions on the heterocyclic furan ring have a more significant impact on antimicrobial activity than those on the aromatic benzene (B151609) ring. rsc.org The introduction of specific functional groups can markedly enhance antifungal potency. For example, the presence of electron-withdrawing groups, such as a chloro group (-Cl) on the benzofuran ring, has been shown to contribute remarkably to the bioactivity of benzofuran-2-carboxylate 1,2,3-triazole compounds. niscair.res.in Similarly, halogenation, particularly bromination, can drastically increase antifungal activity. researchgate.netsigmaaldrich.com The conversion of methyl 7-acetyl-6-hydroxy-3-methyl-2-benzofurancarboxylate to its dibromo derivative significantly boosted its efficacy. researchgate.netsigmaaldrich.com
Electron-donating groups like methyl and methoxy (B1213986) also positively influence antifungal activity. niscair.res.in In a series of benzofuran-2-carboxylate 1,2,3-triazoles, derivatives with methoxy, methyl, and fluoro substituents demonstrated better antibacterial and moderate antifungal activity compared to other substituted compounds. niscair.res.in Furthermore, the combination of different heterocyclic moieties with the benzofuran scaffold is a key strategy; the presence of pyrazole and thiazole moieties alongside the benzofuran ring is considered beneficial for antimicrobial action. rsc.orgpharmatutor.org
Antitumor and Cytotoxic Research
Selective Cytotoxicity Against Malignant Cell Lines (e.g., K562, MOLT-4, HeLa, A549, MCF7)
Analogues of this compound have demonstrated significant cytotoxic activity against a range of human cancer cell lines. Research has shown that the benzofuran scaffold is a promising core for the development of anticancer agents. nih.govnih.gov
Halogenated derivatives of benzofuran have shown notable cytotoxicity. For example, a benzofuran derivative with a bromine atom attached to the methyl group at the C-3 position exhibited remarkable activity against human chronic leukemia (K562) and acute leukemia (HL60) cells, with IC50 values of 5 μM and 0.1 μM, respectively, while showing no cytotoxicity towards normal cells. nih.gov Other brominated benzofuran derivatives have displayed significant cytotoxicity against K562, MOLT-4 (leukemia), and HeLa (cervix carcinoma) cell lines. nih.gov
Furthermore, various substituted benzofuran-2-carboxamide (B1298429) and benzofuran-2-carboxylate derivatives have been evaluated for their antiproliferative effects. Certain compounds have shown efficacy against lung carcinoma (A549) and breast cancer (MCF-7) cell lines, with IC50 values in the low micromolar range. nih.govresearchgate.net For instance, one compound was effective against A549, K562, and MCF-7 cells with IC50 values of 0.51 ± 0.05 μM, 5.0 ± 0.2 μM, and 7.2 ± 0.6 μM, respectively. researchgate.net Another derivative showed moderate effectiveness against A549 and MCF-7 cell lines with IC50 values of 1.2 ± 0.05 μM and 1.6 ± 0.09 μM. researchgate.net A novel class of quinoxaline–arylfuran derivatives also showed a potent antiproliferative effect against HeLa cells, with one representative compound having an IC50 value of 10.58 μM. mdpi.com
Table 2: Cytotoxicity of Selected Benzofuran Derivatives Against Malignant Cell Lines
| Compound/Derivative Class | Cell Line | Reported Activity (IC₅₀) | Reference(s) |
|---|---|---|---|
| Halogenated Benzofuran (Compound 1) | K562 (Leukemia) | 5 μM | nih.gov |
| Halogenated Benzofuran (Compound 1) | HL60 (Leukemia) | 0.1 μM | nih.gov |
| Halogenated Benzofuran (Compound 3) | A549 (Lung) | 1.8 μM (GI₅₀) | nih.gov |
| Halogenated Benzofuran (Compound 3) | MCF-7 (Breast) | 0.7 μM (GI₅₀) | nih.gov |
| Indolocarbazole (Compound 1) | A549 (Lung) | 0.51 ± 0.05 μM | researchgate.net |
| Indolocarbazole (Compound 1) | K562 (Leukemia) | 5.0 ± 0.2 μM | researchgate.net |
| Indolocarbazole (Compound 1) | MCF-7 (Breast) | 7.2 ± 0.6 μM | researchgate.net |
| Indolocarbazole (Compound 3) | A549 (Lung) | 1.2 ± 0.05 μM | researchgate.net |
| Indolocarbazole (Compound 3) | MCF-7 (Breast) | 1.6 ± 0.09 μM | researchgate.net |
| Benzofuran-2-carboxamide derivative (50g) | HeLa (Cervix) | 0.73 μM | nih.gov |
| Benzofuran-2-carboxamide derivative (50g) | A549 (Lung) | 0.57 μM | nih.gov |
| Quinoxaline–arylfuran derivative (QW12) | HeLa (Cervix) | 10.58 μM | mdpi.com |
Exploration of Intracellular Targets and Signaling Pathway Modulation (e.g., mTOR Signaling, p53, Caspase 3)
The antitumor activity of benzofuran-2-carboxylate analogues is mediated through the modulation of several key intracellular signaling pathways involved in cell growth, proliferation, and apoptosis. A significant body of research has identified the mammalian target of rapamycin (B549165) (mTOR) signaling pathway as a primary target for these compounds. nih.govresearchgate.net Certain benzofuran derivatives have been designed as potent inhibitors of mTOR signaling, which is often dysregulated in cancer. researchgate.netmdpi.com These compounds can block both mTORC1 and Akt signaling, which is crucial for overcoming resistance mechanisms seen with other mTOR inhibitors. nih.gov
In addition to mTOR inhibition, benzofuran derivatives can induce apoptosis through p53-dependent pathways. nih.gov One synthetic benzofuran lignan (B3055560) derivative was shown to induce apoptosis and G2/M cell cycle arrest in p53-positive cells. nih.gov This process involves the activation of caspase 3, a key executioner caspase in the apoptotic cascade. nih.gov The anticancer effects of a pro-apoptotic benzofuran-isatin conjugate have also been linked to the upregulation of p53. nih.gov This conjugate also downregulated the anti-apoptotic protein Bcl-Xl and upregulated the pro-apoptotic protein Bax and cytochrome c, further confirming its role in inducing apoptosis. nih.gov
Structure-Activity Relationship (SAR) in Antitumor Benzofuran-2-carboxylates
The antitumor potency of benzofuran-2-carboxylates is highly influenced by their chemical structure. SAR studies have established that substitutions at the C-2 position of the benzofuran ring are critical for cytotoxic activity. nih.gov The introduction of ester or heterocyclic ring substitutions at this position has been a key strategy in developing potent anticancer agents. nih.gov
The addition of halogen atoms, such as bromine or chlorine, to the benzofuran scaffold consistently leads to a significant increase in anticancer activity. nih.govnih.gov This is attributed to the ability of halogens to form "halogen bonds," which can enhance the binding affinity of the compound to its biological target. nih.gov The position of the halogen is also a critical determinant of its biological effect. nih.gov
Furthermore, the presence of specific hybridizing moieties plays a crucial role. Hybrid benzofuran derivatives incorporating chalcone (B49325), triazole, piperazine, and imidazole (B134444) have emerged as potent cytotoxic agents. nih.gov For instance, a benzene-sulfonamide-based benzofuran-2-carboxamide was designed to inhibit the hypoxia-inducible factor (HIF-1) pathway, which is involved in the progression of p53-independent malignant cancers. nih.gov The inclusion of hydrophilic groups, like piperidine, can also improve the physicochemical properties of these compounds. nih.gov
Antiviral and Antiparasitic Investigations
The benzofuran scaffold, central to this compound, is recognized for its broad biological activities, which extend to antiviral and antiparasitic properties. rsc.orgnih.govrsc.org
In the realm of antiviral research, new derivatives of benzofuran have been evaluated for their in vitro activity against a variety of DNA and RNA viruses. nih.gov Specific derivatives, namely 1-(7-dodecyloxy-2-benzofuranyl)ethanone and 1-(7-tridecyloxy-2-benzofuranyl)ethanone, demonstrated specific activity against respiratory syncytial virus (RSV) in HeLa cells. nih.gov Another compound, [di(2-acetylbenzofuranyl-7-oxy)]-n-propane, was found to be active against the influenza A virus in MDCK cells. nih.gov Natural and synthetic benzofuran compounds have also shown potential as anti-HIV agents. rsc.orgrsc.org
Regarding antiparasitic activity, benzofuran derivatives have shown promise. The well-known benzofuran drug, amiodarone, and its derivatives have exhibited activity against Trypanosoma cruzi, the parasite responsible for Chagas' disease. researchgate.net The mechanism is believed to involve the disruption of the parasite's intracellular Ca²⁺ homeostasis. researchgate.net The natural benzofuran Conocarpan has also been reported as an antitrypanosomal agent. nih.gov These findings highlight the potential of the benzofuran-2-carboxylate scaffold in the development of novel therapeutic agents for viral and parasitic infections. rsc.orgrsc.org
Anti-HIV Activity and Elucidation of Mechanism of Action
While direct studies on this compound are limited, research on its analogues, particularly 3-benzoylbenzofurans and their pyrazole derivatives, has revealed significant anti-HIV activity. These compounds have been shown to act through various mechanisms, including reverse transcriptase inhibition, viral entry inhibition, and protease inhibition. nih.govrsc.org
Reverse Transcriptase Inhibition: Certain 3-benzoylbenzofuran analogues have demonstrated the ability to inhibit HIV infections in a manner similar to non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govrsc.org A time-of-addition assay indicated that these compounds can inhibit HIV infection for up to 8 hours post-infection, a characteristic shared with the known NNRTI, nevirapine. nih.gov
Viral Entry Inhibition: The HIV entry process is a multi-step cascade that presents several targets for therapeutic intervention. rsc.org Pyrazole derivatives of 3-benzoylbenzofurans have been identified as inhibitors of HIV entry. nih.govrsc.org These compounds were found to be effective only when added at the onset of infection, with their inhibitory effect significantly decreasing when added two hours post-infection, suggesting a mechanism that targets the initial stages of viral entry. nih.gov
Protease Inhibition: HIV-1 protease is a crucial enzyme for viral maturation, making it a key target for antiretroviral drugs. Some 3-benzoylbenzofuran analogues and their pyrazole derivatives have been found to be mild to active inhibitors of HIV-1 protease. nih.govrsc.org Molecular docking studies have suggested that these compounds can interact with the active site of the protease, indicating a competitive inhibition mechanism. nih.gov One fluorinated pyrazole derivative of a 3-benzoylbenzofuran, in particular, showed promising activity against HIV-1 protease with an IC50 value of 31.59 ± 3.83 μM. nih.gov
The anti-HIV activity of selected 3-benzoylbenzofuran and pyrazole analogues is summarized in the table below.
| Compound ID | Compound Type | Target Pseudovirus | IC50 (µM) | Mechanism of Action |
| 4b | 3-benzoylbenzofuran | Q23 | 0.49 ± 0.11 | Reverse Transcriptase Inhibition |
| CAP210 | 0.12 ± 0.05 | |||
| 3g | 3-benzoylbenzofuran | Q23 | 3.90 ± 1.63 | Reverse Transcriptase Inhibition, Protease Inhibition (mild) |
| 5f | Pyrazole derivative | Q23 | 0.39 ± 0.13 | Viral Entry Inhibition, Protease Inhibition |
| CAP210 | 1.00 ± 0.15 | |||
| 5h | Pyrazole derivative | - | - | Viral Entry Inhibition, Protease Inhibition (mild) |
Antiplasmodial Efficacy against Plasmodium falciparum and Anti-Hematin Activity
Malaria, caused by parasites of the genus Plasmodium, remains a significant global health issue. The detoxification of heme into hemozoin is a critical pathway for parasite survival and a target for antimalarial drugs. nih.gov Benzofuran derivatives have shown promise in this area.
(Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranone derivatives have been screened for their antiplasmodial activity against both drug-sensitive (3D7) and multidrug-resistant (K1) strains of P. falciparum. nih.gov Notably, a (Z)-7-methoxy-2-(5-nitrothiophen-2-ylmethylene)-3(2H)-benzofuranone analogue demonstrated potent activity against the 3D7 strain with an IC50 of 0.28 μM. bohrium.com
A key mechanism of action for many antimalarial drugs is the inhibition of β-hematin formation (hemozoin biocrystallization). nih.govresearchgate.net Several (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranone analogues exhibited moderate to prominent inhibitory effects on β-hematin formation. bohrium.com For instance, the aforementioned potent analogue also displayed strong inhibition of β-hematin formation with an IC50 of 10.78 μM. bohrium.com
The antiplasmodial and anti-hematin activities of selected benzofuranone analogues are presented below.
| Compound Analogue | P. falciparum Strain | Antiplasmodial IC50 (µM) | β-Hematin Formation Inhibition IC50 (µM) |
| (Z)-7-methoxy-2-(5-nitrothiophen-2-ylmethylene)-3(2H)-benzofuranone | 3D7 (drug-sensitive) | 0.28 | 10.78 |
| (Z)-6-chloro-2-(1-methyl-5-nitroimidazol-2-ylmethylene)-3(2H)-benzofuranone | K1 (multidrug-resistant) | 0.000654 | - |
Antitubercular Activity against Mycobacterium tuberculosis (H37Rv strain)
Tuberculosis, caused by Mycobacterium tuberculosis, continues to be a major infectious disease worldwide. The benzofuran scaffold has been identified as a promising starting point for the development of novel antitubercular agents.
An in-silico molecular docking study investigated the interaction of benzofuran and naphthofuran derivatives with the NarL protein of M. tuberculosis, a key regulator for the bacterium's adaptation to anaerobic conditions. nih.gov The study found that Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate, a close analogue of this compound, could be stabilized at the active site of NarL. This suggests that benzofuran derivatives may act as inhibitors of this crucial protein, leading to antitubercular effects. nih.gov
While comprehensive in vitro data for this compound is not yet available, the findings from computational studies on its analogues strongly support the potential of this chemical class against M. tuberculosis H37Rv. nih.gov
Other Pharmacological Activities
The versatility of the benzofuran scaffold extends to a wide range of other pharmacological activities.
Immunosuppressive/Immunomodulatory Activity: Benzofuran-2-carboxamide derivatives have been identified as inhibitors of CCL20-induced chemotaxis of human peripheral blood mononuclear cells. nih.gov The CCL20/CCR6 axis is implicated in various autoimmune and inflammatory disorders, suggesting the potential of these compounds as immunomodulatory agents. nih.gov Furthermore, certain benzofuran-2-carboxylic acid derivatives have been shown to inhibit lymphoid-tyrosine phosphatase (LYP), a key regulator in the T-cell receptor signaling pathway, and have demonstrated the ability to boost antitumor immunity in preclinical models. nih.govresearchgate.net
Antioxidant Activity: The antioxidant properties of benzofuran derivatives have been documented. medcraveonline.com Their chemical structure allows them to scavenge free radicals, which are implicated in a variety of diseases. nih.gov
Analgesic Activity: Several studies have reported the analgesic effects of benzofuran derivatives. nih.govniscair.res.in For instance, a rigid benzofuran-3,4-dihydroxy chalcone demonstrated significant antinociceptive effects in animal models. researchgate.netnih.gov
Antihyperglycemic Activity: Benzofuran-based compounds have been investigated for their potential in managing diabetes. A series of 2-acylbenzofurans were synthesized and shown to be potent α-glucosidase inhibitors, with some exhibiting hypoglycemic activity superior to the reference drug acarbose in a rat model of diabetes. nih.gov Additionally, benzofuran-based chromenochalcones have shown significant glucose uptake stimulatory effects in skeletal muscle cells and a reduction in blood glucose levels in diabetic rat models. rsc.org Aurones, which contain a benzofuran moiety, have also been identified as having antidiabetic properties. mdpi.com
Anti-Alzheimer's Activity: The neuroprotective effects of benzofuran derivatives make them interesting candidates for the treatment of neurodegenerative diseases like Alzheimer's. nih.govnih.govnih.gov 2-Arylbenzofuran derivatives have been shown to possess dual inhibitory activity against cholinesterases and β-secretase, key enzymes in the pathology of Alzheimer's disease. nih.gov Furthermore, a benzofuran-containing selenium compound has demonstrated the ability to improve memory and reduce oxidative stress in a mouse model of Alzheimer's disease. nih.gov
Vasodilating and Hypotensive Activity: Some benzofuran derivatives have been designed as vasodilators for the treatment of cardiovascular conditions. nih.gov Benziodarone and Cloridarol are examples of benzofuran-containing compounds with vasodilatory properties. medcraveonline.com
Antiarrhythmic Activity: The benzofuran scaffold is present in the well-known antiarrhythmic drug amiodarone. medcraveonline.comnih.govmedcraveonline.com Studies on other 5-aminobenzofuran derivatives have identified compounds with potent antiarrhythmic activity in preclinical models. nih.gov
Antidepressant Activity: Benzofuran derivatives have been recognized for their potential as antidepressant agents. medcraveonline.comnih.gov The antidepressant drug Vilazodone, for example, contains a benzofuran core structure. mdpi.com
Advanced Research Directions and Future Perspectives for Ethyl 4 Hydroxybenzofuran 2 Carboxylate
Development of Novel Synthetic Methodologies and Catalytic Approaches for Enhanced Efficiency
The synthesis of highly functionalized benzofurans like Ethyl 4-hydroxybenzofuran-2-carboxylate is crucial for enabling extensive biological evaluation and structure-activity relationship (SAR) studies. Traditional methods for benzofuran (B130515) synthesis often require harsh conditions, limiting their efficiency and substrate scope. Modern research focuses on developing novel catalytic strategies that offer higher yields, milder reaction conditions, and greater functional group tolerance. nih.govorganic-chemistry.org
Recent advancements have highlighted the use of various transition-metal catalysts for constructing the benzofuran core. nih.gov Palladium-based catalysts, for instance, are widely used in reactions such as Sonogashira cross-coupling followed by intramolecular cyclization. nih.govorganic-chemistry.org Similarly, copper-catalyzed methods, often used in combination with palladium, provide efficient routes to benzofuran derivatives through one-pot procedures involving o-hydroxyaldehydes and terminal alkynes. nih.govacs.org
Beyond palladium and copper, other metals like gold, silver, and rhodium have emerged as powerful catalysts for specific benzofuran syntheses. nih.govacs.org Lewis and Brønsted acid-catalyzed cyclizations also represent a significant area of development, offering alternative pathways that avoid transition metals. nih.gov For future synthesis of this compound and its analogs, a key area of research will be the development of regioselective C-H functionalization methods. chemrxiv.org These techniques allow for the direct introduction of substituents onto the pre-formed benzofuran scaffold, providing a modular approach to creating diverse chemical libraries for biological screening. chemrxiv.org
Table 1: Comparison of Modern Catalytic Strategies for Benzofuran Synthesis
| Catalyst System | Typical Reaction Type | Advantages | Potential Application for Target Compound |
|---|---|---|---|
| Palladium (e.g., Pd(OAc)₂, (PPh₃)PdCl₂) | Sonogashira or Heck Coupling followed by Cyclization | High efficiency, broad substrate scope | Synthesis of the core scaffold from appropriate precursors. nih.govorganic-chemistry.org |
| Copper (e.g., CuI) | One-pot multicomponent reactions, Cyclization | Cost-effective, green chemistry potential | Used alone or as a co-catalyst with Palladium for efficient cyclization. nih.govacs.org |
| Gold/Silver (e.g., JohnPhosAuCl/AgNTf₂) | Alkyne cyclization | Mild reaction conditions, unique reactivity | Catalyzing the cyclization step under mild conditions. nih.govacs.org |
| Lewis Acids (e.g., BF₃·OEt₂, Sc(OTf)₃) | Intramolecular cyclization, Cycloaddition | Metal-free, unique selectivity | Promoting ring closure of functionalized acyclic precursors. nih.gov |
Deepening Mechanistic Understanding of Diverse Biological Activities through Advanced Biochemical Assays
Benzofuran derivatives are known to exhibit a wide range of biological activities, with a significant focus on their potential as anticancer agents. ku.ac.aersc.org Studies on various benzofuran analogs have revealed their ability to induce apoptosis (programmed cell death) in cancer cells, making this a primary area of mechanistic investigation. nih.govresearchgate.net For this compound, a crucial future step is to determine its cytotoxic effects against a panel of human cancer cell lines and to elucidate the underlying molecular mechanisms.
Advanced biochemical assays are essential for this purpose. Initial screening would typically involve cytotoxicity assays like the MTT assay to determine the compound's IC₅₀ values against various cancer cell lines (e.g., leukemia, breast, colon) and normal cell lines to assess selectivity. nih.govnih.gov If significant cytotoxic activity is observed, subsequent assays would focus on the mechanism of cell death.
Key mechanistic assays would include:
Apoptosis Induction: Measuring the activation of key apoptosis markers like caspases 3 and 7. nih.gov Flow cytometry analysis using Annexin V/Propidium Iodide staining can further confirm and quantify apoptotic and necrotic cell populations.
Cell Cycle Analysis: Investigating the compound's effect on cell cycle progression (G1, S, G2/M phases) via flow cytometry to identify potential cell cycle arrest.
DNA Interaction Studies: Using biochemical assays to determine if the compound interacts with DNA, for example, by observing its effect on plasmid DNA cleavage by endonucleases. nih.gov
Kinase Inhibition Profiling: Since many anticancer drugs target protein kinases, screening the compound against a panel of relevant kinases (e.g., VEGFR-2, PI3K) can identify specific molecular targets. nih.govnih.gov
Reactive Oxygen Species (ROS) Generation: Measuring the intracellular production of ROS, as oxidative stress is a common mechanism for inducing apoptosis.
Exploration of Polypharmacology and Multi-Target Drug Design Strategies
The "one molecule, one target" paradigm of drug discovery is increasingly being challenged by the understanding that complex diseases like cancer often involve multiple redundant or interacting pathways. nih.govnih.gov Polypharmacology, where a single drug intentionally interacts with multiple targets, offers a promising strategy for developing more effective therapies. nih.govresearchgate.net The benzofuran scaffold is a "privileged" structure known to interact with a variety of biological targets, making it an ideal candidate for multi-target drug design. mdpi.comnih.gov
For this compound, future research should explore its potential as a multi-target agent. This can be approached by:
Broad-Spectrum Screening: Testing the compound in high-throughput screening platforms against large panels of enzymes and receptors (e.g., kinases, GPCRs, ion channels) to identify primary and secondary targets.
Targeting Disease Networks: Based on initial activity (e.g., anticancer), bioinformatics tools can be used to identify other key proteins within the same or related signaling pathways that could be modulated simultaneously. For example, some benzofuran derivatives have been investigated as dual inhibitors of PI3K and VEGFR-2, two critical targets in cancer progression. nih.gov
Molecular Hybridization: A rational design approach involves chemically linking the benzofuran scaffold with other pharmacophores known to have complementary biological activities. mdpi.comnih.gov This can create hybrid molecules with designed polypharmacology, potentially leading to synergistic effects and reduced drug resistance.
Integration of Cheminformatics and Bioinformatics for Comprehensive Compound Optimization and Lead Identification
Cheminformatics and bioinformatics are indispensable tools in modern drug discovery, enabling the rapid analysis of large datasets and the rational design of new molecules. longdom.orgmdpi.com For this compound, these computational approaches can accelerate its development from a starting compound into an optimized lead candidate.
Key applications include:
Virtual Screening: Using the 3D structure of this compound as a query, large chemical databases can be screened to identify commercially available or synthetically accessible analogs with a higher probability of biological activity. desertsci.com
Molecular Docking: If a specific protein target is identified (from assays in section 7.2), molecular docking simulations can predict the binding mode and affinity of the compound and its derivatives. nih.gov This provides insights into the key molecular interactions driving activity and guides the design of new analogs with improved binding.
ADMET Prediction: In silico models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. mdpi.com This allows for the early identification and mitigation of potential liabilities, such as poor solubility or predicted toxicity, guiding the chemical optimization process.
Target Identification and Pathway Analysis: Bioinformatics databases can be used to analyze the cellular pathways affected by active benzofuran analogs. longdom.org This can help to hypothesize potential molecular targets for this compound and understand its broader biological context.
Refinement and Development of Advanced Structure-Activity Relationship (SAR) Models and Hypotheses for Predictive Design
Structure-Activity Relationship (SAR) studies are the cornerstone of medicinal chemistry, providing a systematic understanding of how chemical structure correlates with biological activity. nih.gov For the benzofuran scaffold, extensive SAR studies have revealed key structural requirements for potent anticancer activity. scilit.commdpi.comnih.gov Earlier studies found that substitutions at the C-2 position, such as an ester or other heterocyclic rings, were often crucial for cytotoxic activity. mdpi.com
Future research on this compound should involve the systematic synthesis and biological testing of analogs to build a detailed SAR model. This would involve modifying specific positions of the molecule:
The C4-hydroxyl group: Esterification, etherification, or replacement of this group to probe its role in target binding, potentially as a hydrogen bond donor or acceptor.
The C2-ethyl carboxylate: Hydrolysis to the carboxylic acid, conversion to various amides, or replacement with other bioisosteres to explore effects on potency and physicochemical properties.
The Benzene (B151609) Ring: Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) at the C5, C6, and C7 positions to modulate electronic properties and steric bulk.
The Furan (B31954) Ring: Introduction of substituents at the C3 position, which can significantly impact activity.
The data generated from these studies can then be used to develop advanced predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models. mdpi.comeurjchem.com 2D- and 3D-QSAR models use statistical methods to correlate physicochemical properties or 3D fields of molecules with their biological activity, resulting in mathematical equations that can predict the activity of novel, unsynthesized compounds. nih.govmdpi.com These predictive models are invaluable for prioritizing the synthesis of the most promising candidates, thereby saving time and resources in the lead optimization process.
Table 2: Summary of Key SAR Findings for Anticancer Benzofuran Derivatives
| Position of Modification | Type of Substituent | General Effect on Anticancer Activity | Reference |
|---|---|---|---|
| C-2 | Ester, Carboxamide, Heterocyclic rings (e.g., imidazole (B134444), triazole) | Generally crucial for cytotoxic activity. The nature of the substituent significantly modulates potency. | mdpi.comnih.govresearchgate.net |
| C-3 | Halogenated alkyl groups (e.g., -CH₂Br) | Can significantly increase cytotoxicity. | mdpi.comnih.gov |
| C-5 | Benzene-sulfonamide groups | Can confer inhibitory activity against specific pathways like HIF-1. | mdpi.com |
By systematically applying these advanced research strategies, the full therapeutic potential of this compound can be thoroughly explored and exploited, paving the way for the development of novel drug candidates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
